Phosphinic acid, phenyl-, butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butoxy-oxo-phenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2P/c1-2-3-9-12-13(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZQRLNJSTXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458701 | |
| Record name | Phosphinic acid, phenyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6172-81-2 | |
| Record name | Phosphinic acid, phenyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Organophosphorus Esters Within Phosphorus Chemistry
Organophosphorus esters are a broad class of organic compounds containing phosphorus that are integral to numerous scientific and industrial domains. wikipedia.org Their importance stems from their diverse chemical properties and applications, which range from essential biological molecules to high-performance industrial chemicals. wikipedia.org
Key areas of significance include:
Industrial Applications: Organophosphate esters are widely used as flame retardants, plasticizers, and performance additives in various materials, including polymers, textiles, and electronics. wikipedia.orgtandfonline.com Their ability to impart flame resistance makes them crucial for enhancing the safety of consumer products. wikipedia.org
Agrochemicals: Many organophosphorus compounds are highly effective insecticides and herbicides, playing a significant role in modern agriculture for pest control. wikipedia.org
Biological Systems: In nature, phosphate (B84403) esters are fundamental to life, forming the backbone of DNA and RNA and playing a central role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.org
Chemical Synthesis: In the laboratory and in industry, organophosphorus compounds serve as vital reagents and intermediates. For instance, phosphites are key reactants in fundamental transformations like the Michaelis–Arbuzov reaction for forming phosphorus-carbon bonds. wikipedia.org
The versatility of organophosphorus esters is a direct result of the phosphorus atom's ability to exist in various oxidation states and to form a wide array of structures with different organic substituents. wikipedia.org
Historical Context of Phosphinate Chemistry
The history of phosphinate chemistry is deeply rooted in the broader development of organophosphorus chemistry, which began to flourish in the late 19th and early 20th centuries. A pivotal moment in this field was the discovery of reactions that could form a stable phosphorus-carbon (P-C) bond, a defining feature of many organophosphorus compounds, including phosphinates. The Michaelis-Arbuzov reaction, first described by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, provided one of the first robust methods for creating this bond.
While the foundational synthesis of organophosphorus compounds is over a century old, the dedicated study of specific subclasses like metal phosphonates and phosphinates gained significant momentum much later. The pioneering work of researchers Abraham Clearfield and Giulio Alberti in the 1970s marked a turning point. rsc.org Their investigations into the synthesis and structure of layered zirconium phosphonates opened up a new area of materials chemistry. rsc.org This research demonstrated that phosphonic and phosphinic acids could be used as building blocks to create robust, crystalline materials with tunable properties, sparking decades of further research into their applications in catalysis, ion exchange, and gas sorption. rsc.orgmdpi.com
Structural Classification Within Phosphinic Acid Ester Derivatives
Organophosphorus compounds are systematically classified based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. wikipedia.org Phosphinic acid esters, also known as phosphinates, are derivatives of pentavalent phosphorus, P(V). wikipedia.org
The core structure of a phosphinic acid ester is characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to two carbon atoms, and single-bonded to an ester oxygen. The general formula is R₂P(O)OR', where R represents organic groups directly attached to the phosphorus via P-C bonds, and R' is the organic group of the ester moiety.
Phosphinates are part of a larger family of organophosphorus esters, which are distinguished by the number of P-C and P-O-C bonds.
Table 1: Classification of Common Organophosphorus Esters
| Ester Class | General Structure | Number of P-C Bonds | Number of P-O-C Bonds |
|---|---|---|---|
| Phosphate (B84403) | (RO)₃P=O | 0 | 3 |
| Phosphonate (B1237965) | RP(O)(OR')₂ | 1 | 2 |
| Phosphinate | R₂P(O)OR' | 2 | 1 |
In the specific case of Phosphinic acid, phenyl-, butyl ester , one of the 'R' groups is a phenyl group, and the other 'R' group (not specified in the name but implied by the "phosphinic acid" base) is a hydrogen in its precursor, phenyl-H-phosphinic acid. The ester group 'OR'' is a butoxy group.
Current Research Trajectories in Phenylphosphinate Chemistry
Direct Esterification Approaches for Phosphinic Acids
Direct esterification represents the most straightforward pathway to butyl phenylphosphinate, involving the reaction of phenylphosphinic acid with butanol. This transformation can be accomplished through several protocols, each with distinct characteristics and outcomes.
Conventional Thermal Esterification Protocols
The thermal esterification of phenylphosphinic acid with butanol is a viable, albeit often slow, synthetic method. mdpi.com Unexpectedly, the reaction can proceed to completion by simply refluxing phenylphosphinic acid with an excess of butyl alcohol. mdpi.comresearchgate.net Initial experiments showed that refluxing 1.4 mmol of phenylphosphinic acid with a 15-fold excess of butanol for 36 hours resulted in a nearly complete reaction. researchgate.net
Scaling up this reaction highlights the importance of atmospheric conditions. When conducted on a larger scale (10-fold) under aerobic conditions, the desired butyl phenylphosphinate was the major component (86%), but a minor amount of an oxidized phosphonic derivative was also formed. researchgate.net To circumvent this side reaction, performing the esterification under an inert nitrogen atmosphere is crucial. Under these conditions, a 100% conversion was achieved, yielding 95% of the pure ester after flash chromatography, although this required a prolonged reflux time of 60 hours. researchgate.net
Table 1: Conventional Thermal Esterification of Phenylphosphinic Acid with Butanol
| Scale (mmol) | Molar Ratio (Butanol:Acid) | Atmosphere | Time (h) | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1.4 | 15:1 | Air | 36 | ~100 | - | researchgate.net |
| 14 | 12:1 | Air | 36 | 95 | 86 (major product) | researchgate.net |
Microwave-Assisted Esterification Techniques
Microwave irradiation has emerged as a powerful tool to accelerate the direct esterification of phosphinic acids. mdpi.commdpi.com This technique significantly reduces reaction times compared to conventional heating. For the synthesis of butyl phenylphosphinate, reacting phenylphosphinic acid with a 15-fold excess of butyl alcohol at 140°C under microwave conditions yielded the product in 94%. researchgate.net
The efficiency of microwave-assisted synthesis can be further enhanced by employing continuous flow reactors. mdpi.com A comparative study between batch and continuous flow methods for preparing butyl phenylphosphinate demonstrated that the flow operation could produce the ester in a significantly higher quantity (4.5-fold higher) than the corresponding batch method within the same timeframe. mdpi.com In optimized flow systems, yields for various alkyl phenyl-H-phosphinates, including the butyl ester, can exceed 75%. mdpi.com
Table 2: Microwave-Assisted Direct Esterification of Phenylphosphinic Acid
| Method | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Batch | 15:1 | 140 | 30 min | 94 | researchgate.net |
Catalytic Esterification Strategies
To further improve reaction rates and conditions, various catalytic systems have been developed for the esterification of phosphinic acids. These methods often provide milder conditions and enhanced efficiency.
Ionic liquids (ILs) have been identified as effective catalysts for the direct esterification of phosphinic acids. researchgate.net Their use can promote the reaction, leading to shorter reaction times compared to uncatalyzed thermal methods. mdpi.com For the synthesis of butyl phenylphosphinate on a gram scale, refluxing phenylphosphinic acid in a 12-fold excess of butanol in the presence of 10% [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) under an inert atmosphere was found to be an optimal method. researchgate.net This approach successfully reduced the required reaction time from 60 hours (uncatalyzed) to 30 hours. researchgate.net
Table 3: Ionic Liquid-Catalyzed Thermal Esterification
| Catalyst | Molar Ratio (Butanol:Acid) | Atmosphere | Time (h) | Yield (%) | Reference |
|---|
Dicyclohexylcarbodiimide (DCC) is a well-known coupling agent used to facilitate ester formation by activating the carboxylic acid group. In the context of organophosphorus chemistry, DCC, often in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a highly efficient method for the esterification of P(O)-OH compounds under mild conditions. lookchem.comresearchgate.net
The reaction proceeds through the formation of an O-acylisourea intermediate from the reaction of the phosphinic acid with DCC. organic-chemistry.org This reactive intermediate is then attacked by the alcohol (butanol) to form the ester and the dicyclohexylurea (DCU) byproduct. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an N-acylurea side product, which can occur through a 1,3-rearrangement of the O-acyl intermediate. organic-chemistry.orgorganic-chemistry.orgwikipedia.org While this method is broadly applicable to phosphinic acids, providing moderate to excellent yields at room temperature, specific data for the synthesis of butyl phenylphosphinate using this exact protocol is not detailed in the available literature. researchgate.netlookchem.com The optimal conditions generally involve using a slight excess of DCC in a suitable solvent like dioxane at room temperature. lookchem.com
Propylphosphonic anhydride (B1165640) (T3P®) is a versatile and efficient dehydrating agent that promotes the esterification of phosphinic acids under mild conditions. researchgate.net This reagent has been successfully applied to the synthesis of n-butyl methyl-phenylphosphinate from methyl-phenylphosphinic acid and n-butanol, a reaction closely analogous to the synthesis of the target compound. tandfonline.com
The T3P®-promoted reaction can be performed under both conventional heating and microwave irradiation. tandfonline.com For the synthesis of n-butyl methyl-phenylphosphinate, using 0.66 equivalents of T3P® at 85°C under microwave irradiation for 2 hours resulted in an 80% yield. tandfonline.com This demonstrates that T3P® is a potent activating agent for this transformation, offering a valuable alternative to other synthetic methods. researchgate.nettandfonline.com The reaction is believed to proceed via an adduct of the phosphinic acid and the T3P® reagent. eurekaselect.comresearchgate.net
Table 4: T3P®-Promoted Esterification of Methyl-Phenylphosphinic Acid with n-Butanol
| T3P® (equiv.) | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 0.66 | 85°C, Microwave | 2 | 80 | tandfonline.com |
Trialkyl Phosphite-Based Routes
Trialkyl phosphites serve as versatile reagents in the synthesis of phosphinates through reactions such as the Michaelis-Arbuzov reaction. nih.govwikipedia.org In this pathway, a trialkyl phosphite (B83602), such as tributyl phosphite, can react with an appropriate electrophile. For the synthesis of butyl phenylphosphinate, a route involving the reaction of a phenyl-containing electrophile with tributyl phosphite could be envisioned, followed by a rearrangement to the final product.
An alternative strategy involves the reaction of a Grignard reagent with a trialkyl phosphite. organic-chemistry.org For instance, the reaction of phenylmagnesium bromide with tributyl phosphite can generate an intermediate that, upon further transformation, yields butyl phenylphosphinate. This method provides a direct route for the formation of the P-C bond. organic-chemistry.org
Table 2: Key Features of Trialkyl Phosphite-Based Synthesis
| Synthetic Route | Key Reactants | Intermediate |
| Michaelis-Arbuzov | Trialkyl phosphite, Electrophile | Quasiphosphonium salt |
| Grignard Reaction | Trialkyl phosphite, Grignard reagent | Phosphinate salt |
Phosphinic Chloride as a Synthetic Precursor
A well-established and versatile method for the synthesis of phosphinates involves the use of phosphinic chlorides as precursors. ingentaconnect.comresearchgate.netresearchgate.net This approach is characterized by its high reactivity and generally good yields.
Reaction of Phosphinic Chlorides with Alcohols
The reaction of phenylphosphinic chloride with butanol provides a direct and efficient route to butyl phenylphosphinate. tandfonline.com This reaction is typically carried out in the presence of a tertiary amine, such as triethylamine or pyridine, which acts as a base to neutralize the hydrogen chloride byproduct formed during the reaction. researchgate.netresearchgate.net The use of an apolar solvent is common to facilitate the reaction and subsequent workup. researchgate.netresearchgate.net
The mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic phosphorus atom of the phosphinic chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion intermediate by the base to yield the final ester product.
Table 3: Typical Conditions for the Reaction of Phenylphosphinic Chloride with Butanol
| Parameter | Condition |
| Phosphorus Reagent | Phenylphosphinic chloride |
| Alcohol | Butanol |
| Base | Triethylamine or Pyridine |
| Solvent | Apolar (e.g., Toluene, Dichloromethane) |
| Product | Butyl Phenylphosphinate |
| Byproduct | Triethylammonium chloride or Pyridinium chloride |
Alkylation-Based Synthesis of Butyl Phenylphosphinate
Direct alkylation of phenyl-H-phosphinic acid represents another important synthetic strategy for the preparation of butyl phenylphosphinate. This method avoids the need for the preparation of a phosphinic chloride intermediate.
Alkylation of Phenyl-H-phosphinic Acid with Butyl Bromide
Butyl phenylphosphinate can be synthesized through the alkylating esterification of phenyl-H-phosphinic acid with butyl bromide. mdpi.comresearchgate.net This reaction is typically performed in the presence of a base, such as triethylamine, to facilitate the deprotonation of the phosphinic acid. mdpi.com Microwave irradiation has been shown to effectively promote this reaction, leading to complete conversion and good yields of the desired ester. mdpi.com For example, reacting phenyl-H-phosphinic acid with 1.2 equivalents of butyl bromide in the presence of 1 equivalent of triethylamine under microwave irradiation at 100 °C for 3.25 hours can result in a 76% yield of butyl phenyl-H-phosphinate after purification. mdpi.com
Table 4: Research Findings on the Alkylation of Phenyl-H-phosphinic Acid with Butyl Bromide
| Parameter | Value | Reference |
| Reactants | Phenyl-H-phosphinic acid, Butyl bromide | mdpi.com |
| Base | Triethylamine | mdpi.com |
| Reaction Conditions | Microwave irradiation, 100 °C, 3.25 h | mdpi.com |
| Yield | 76% | mdpi.com |
Phase-Transfer Catalysis in Alkylating Esterification
The efficiency of the alkylating esterification of phosphinic acids can be significantly enhanced through the use of phase-transfer catalysis (PTC). ingentaconnect.comresearchgate.net This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases. mdma.chcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phosphinate anion from an aqueous or solid phase to an organic phase where the alkylating agent, such as butyl bromide, is present. researchgate.netnbinno.com
In the context of synthesizing butyl phenylphosphinate, phenyl-H-phosphinic acid is first neutralized with a base like potassium carbonate in a two-phase system. The phase-transfer catalyst then transports the phenylphosphinate anion to the organic phase to react with butyl bromide. This method often leads to higher yields and can be performed under milder conditions compared to traditional methods. ingentaconnect.com The combination of microwave irradiation and phase-transfer catalysis has been shown to be particularly beneficial, especially for less reactive alkyl halides. ingentaconnect.comresearchgate.net
Table 5: Components of Phase-Transfer Catalyzed Alkylating Esterification
| Component | Role | Example |
| Substrate | Phosphinic acid | Phenyl-H-phosphinic acid |
| Alkylating Agent | Alkyl halide | Butyl bromide |
| Base | Inorganic base | Potassium carbonate |
| Phase-Transfer Catalyst | Onium salt | Tetrabutylammonium bromide |
| Solvent System | Biphasic (e.g., water/toluene) |
Flow Chemistry Approaches in Phosphinate Synthesis
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processing. Its application in organophosphorus chemistry, particularly in the synthesis of phosphinate esters, demonstrates significant potential for enhancing productivity and control over reaction parameters.
The direct esterification of phenyl-H-phosphinic acid to produce its butyl ester has been successfully translated from batch microwave-assisted methods to a more productive continuous flow operation. researchgate.netmdpi.com In a continuous flow system, a solution of phenyl-H-phosphinic acid in an excess of an alcohol, such as n-butanol, is fed into a reactor under controlled temperature and pressure. mdpi.com This methodology allows for rapid optimization of reaction parameters like temperature and flow rate to achieve high conversion and yield. researchgate.net
Studies have shown that continuous flow processes can be significantly more productive than their batch counterparts. For instance, in the synthesis of butyl phenyl-H-phosphinate, a flow operation can produce a substantially higher quantity of the ester in the same amount of time compared to a batch reactor. mdpi.com The reaction of phenyl-H-phosphinic acid with n-butanol, for example, can be optimized to achieve quantitative conversion by adjusting the temperature and flow rate. mdpi.com At a temperature of 225 °C and a flow rate of 0.15 mL/min, the reaction can proceed to 94% conversion, yielding the desired butyl phosphinate at 85%. mdpi.com
The use of ionic liquids as catalysts has also been explored to enhance reaction efficiency, allowing for high conversion rates at lower temperatures. mdpi.com This approach highlights the versatility of flow chemistry in fine-tuning synthetic processes for phosphinate esters.
Table 1: Continuous Flow Direct Esterification of Phenyl-H-Phosphinic Acid with n-Butanol mdpi.com| Entry | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 200 | 0.25 | 83 | 75 |
| 2 | 220 | 0.25 | 81 | 73 |
| 3 | 220 | 0.15 | 94 | 85 |
| 4 | 225 | 0.15 | 100 | 85 |
Fragmentation-Related Phosphorylation and Arbuzov Reaction as General Synthetic Strategies
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. nih.govwikipedia.org This reaction is widely utilized for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The general mechanism involves the reaction of a trivalent phosphorus ester, such as a phosphonite, with an alkyl halide. wikipedia.org
The reaction is initiated by a nucleophilic SN2 attack of the phosphorus atom on the electrophilic alkyl halide, which results in the formation of a phosphonium salt intermediate. wikipedia.org In the subsequent step, the displaced halide anion performs another SN2 reaction on one of the alkoxy carbons of the phosphonium salt. wikipedia.org This leads to the dealkylation of the intermediate and the formation of the final pentavalent phosphorus product, such as a phosphinate, and a new alkyl halide. wikipedia.orgorganic-chemistry.org
To synthesize a phosphinate like butyl phenylphosphinate, the Michaelis-Arbuzov reaction would typically involve reacting a phosphonite, specifically an alkyl phenylphosphonite, with a butyl halide. This versatile reaction provides a reliable pathway to a wide array of phosphinate structures.
Dealkylation and Hydrolysis Reactions for Precursor Acids and Derivatives
The synthesis of phosphinic acids, which are key precursors to their ester derivatives, often involves the hydrolysis or dealkylation of corresponding phosphinate esters. mdpi.comnih.gov These methods can be broadly categorized into hydrolytic pathways under acidic or basic conditions, dealkylation mediated by silyl (B83357) halides, and enzyme-catalyzed hydrolysis. mdpi.com
Phosphinate esters can be hydrolyzed to their corresponding phosphinic acids under both acidic and basic conditions. mdpi.comnih.gov The choice between these pathways often depends on the stability of other functional groups within the molecule.
Acidic Hydrolysis: This is a widely applied method, commonly utilizing concentrated aqueous solutions of hydrochloric acid (HCl) at reflux temperatures. mdpi.comnih.gov The reaction proceeds via a nucleophilic attack on the phosphorus atom of the P=O group, typically resulting in the cleavage of the P-O bond. mdpi.com Acid catalysis offers the advantage of directly yielding the desired phosphinic acid upon removal of the solvent. mdpi.com However, the harsh conditions can be detrimental to acid-sensitive substrates. The rate of hydrolysis can be influenced by the acid concentration, with studies showing a maximum rate at specific molarities for certain substrates. mdpi.com
Basic Hydrolysis: Alkaline hydrolysis is an alternative that is often irreversible and less corrosive than acidic methods. mdpi.com The reaction mechanism also involves a nucleophilic attack on the phosphorus center. A key difference is that the reaction first produces the salt of the phosphinic acid, which then needs to be neutralized in a separate step to liberate the free acid. mdpi.com This method is unsuitable for molecules containing base-sensitive functionalities. Steric hindrance around the phosphorus atom is a major factor influencing the rate of alkaline hydrolysis. mdpi.com
Table 2: Comparison of Hydrolytic Pathways for Phosphinate Esters mdpi.com| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Typical Reagent | Concentrated HCl, HBr | Aqueous NaOH, KOH |
| Product Form | Directly yields phosphinic acid | Forms a salt, requires acidification |
| Key Advantage | Direct, one-step process to the acid | Irreversible, less corrosive equipment |
| Key Disadvantage | Harsh conditions, corrosive | Two-step workup, damages base-sensitive groups |
Dealkylation using trimethylsilyl (B98337) halides (TMSX), such as trimethylsilyl iodide (TMSI) or trimethylsilyl chloride (TMSCl), represents a milder alternative to strong acidic or basic hydrolysis for cleaving the P-O-C bond in phosphinate esters. mdpi.comnih.gov This method is particularly valuable for substrates that possess functional groups sensitive to harsh hydrolytic conditions. nih.gov
The reaction with iodotrimethylsilane (B154268) is often rapid and quantitative, proceeding readily at room temperature. rsc.org It transforms the alkyl phosphinate into a trimethylsilyl ester, which can then be easily hydrolyzed (solvolyzed) with water or an alcohol to yield the final phosphinic acid. rsc.org Chlorotrimethylsilane can also be used effectively, though it may require elevated temperatures or the addition of a co-reagent like sodium iodide to promote the reaction. mdpi.comgoogle.com The efficiency and mildness of TMSX reagents make them a preferred choice for the dealkylation of complex and sensitive phosphinate esters. nih.gov
Biocatalysis offers a highly selective method for the hydrolysis of phosphinate esters. mdpi.com Enzymes, such as phosphotriesterase (PTE), have been shown to catalyze the stereoselective hydrolysis of chiral phosphinate esters. tamu.edunih.gov This enzymatic approach is significant because it allows for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure P-chiral phosphinic acids and their corresponding unreacted esters. tamu.edunih.gov
The wild-type PTE enzyme often shows a preference for hydrolyzing one enantiomer over the other by several orders of magnitude. nih.gov For instance, with methyl phenyl p-substituted-phenylphosphinates, the wild-type enzyme preferentially hydrolyzes the (SP)-enantiomers. nih.gov Furthermore, through protein engineering, mutant versions of PTE have been developed that exhibit inverted stereoselectivity, preferentially hydrolyzing the (RP)-enantiomer. nih.govtamu.edu This enzymatic resolution is a powerful tool for preparing chiral phosphinates that can serve as building blocks for P-chiral phosphines and other valuable compounds. tamu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of butyl phenylphosphinate, offering detailed insights into the phosphorus center and the surrounding organic substituents.
³¹P NMR for Phosphorus Environment Analysis
Phosphorus-31 NMR spectroscopy is a direct and highly sensitive method for probing the chemical environment of the phosphorus atom. In butyl phenylphosphinate, the phosphorus atom is in a phosphinate functional group, and its chemical shift provides a definitive signature of this environment. The ³¹P NMR spectrum of butyl phenylphosphinate typically exhibits a single resonance, indicating the presence of a unique phosphorus environment. The chemical shift is reported to be in the range of δ 15.2 to 24.6 ppm. rsc.orgrsc.org This characteristic shift is instrumental in confirming the successful synthesis of the phosphinate ester.
| Parameter | Value |
| Chemical Shift (δ) | 15.2 - 24.6 ppm |
¹H and ¹³C NMR for Organic Moiety Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the phenyl and butyl groups attached to the phosphorus atom, providing information on their connectivity and chemical environment.
The ¹H NMR spectrum of butyl phenylphosphinate displays characteristic signals for both the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. The aromatic protons typically appear as a multiplet in the range of δ 7.46-7.81 ppm. The protons of the butyl group are observed at distinct chemical shifts: the methylene (B1212753) protons adjacent to the oxygen atom (OCH₂) resonate around δ 3.86-4.12 ppm, the next methylene group (OCH₂CH ₂) appears at approximately δ 1.60-1.69 ppm, the subsequent methylene group (CH₂CH ₂CH₃) at about δ 1.34-1.42 ppm, and the terminal methyl protons (CH₃) as a triplet around δ 0.87-0.93 ppm. rsc.orgresearchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the phenyl ring resonate in the aromatic region (typically δ 128-133 ppm). The carbons of the butyl group appear in the aliphatic region, with the carbon attached to the oxygen (OCH₂) resonating furthest downfield in this group. The signals for the butyl chain are typically observed at approximately δ 62.0 (OCH₂), δ 32.6 (OCH₂C H₂), δ 18.8 (C H₂CH₃), and δ 13.6 (CH₃). rsc.org
| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Ar-H | 7.46 - 7.81 | m | |
| OCH₂ | 3.86 - 4.12 | m | |
| OCH₂CH ₂ | 1.60 - 1.69 | m | |
| CH₂CH ₂CH₃ | 1.34 - 1.42 | m | |
| CH₃ | 0.87 - 0.93 | t | 7.4 |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Coupling (J Hz) |
| Ar-C | 128.7 - 133.1 | d, J = 13.7 Hz (C-ortho), d, J = 2.9 Hz (C-para) |
| OCH₂ | 62.0 | d, J = 6.3 Hz |
| OCH₂C H₂ | 32.6 | d, J = 6.3 Hz |
| C H₂CH₃ | 18.8 | s |
| CH₃ | 13.6 | s |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of butyl phenylphosphinate and to gain structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method used for this purpose. The mass spectrum of butyl phenylphosphinate will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (198.21 g/mol ).
Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural clues. Common fragmentation pathways for esters include cleavage of the C-O bond. For butyl phenylphosphinate, a significant fragment would likely be the loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉), leading to the formation of a phenylphosphinoyl cation or a related fragment. The observation of a peak corresponding to the butyl cation (m/z = 57) is also a common feature in the mass spectra of butyl esters. The precise fragmentation pattern helps to confirm the identity and structure of the compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for the isolation, purification, and purity assessment of butyl phenylphosphinate.
Flash Column Chromatography for Isolation and Purification
Flash column chromatography is a widely used and efficient technique for the purification of butyl phenylphosphinate from reaction mixtures. researchgate.net This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is crucial for achieving good separation. A common solvent system for the purification of butyl phenylphosphinate is a mixture of hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities onto the silica gel. By carefully selecting the solvent polarity, butyl phenylphosphinate can be isolated with a high degree of purity. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Computational Chemistry and Theoretical Modeling of Phosphinic Acid, Phenyl , Butyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic distribution and energy of a molecule, which in turn dictate its structure and chemical behavior.
Electronic structure theory provides a framework for describing the arrangement of electrons in a molecule. A key aspect of this is Molecular Orbital (MO) theory, which describes the wave-like behavior of electrons in molecules. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For "Phosphinic acid, phenyl-, butyl ester," MO analysis can reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For instance, in related organophosphorus compounds, the HOMO is often localized on the phenyl ring or the oxygen atoms, while the LUMO may be centered on the phosphorus atom, suggesting it as the primary electrophilic site. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, further guiding predictions of intermolecular interactions.
Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule like this compound.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| Mulliken Charge on P | +1.2 e | Indicates a significant positive charge on the phosphorus atom, making it a likely site for nucleophilic attack. |
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable structures (minima), such as reactants and products, as well as transition states (saddle points), which are the energy maxima along a reaction pathway. The characterization of transition states is paramount for understanding the mechanism of a chemical reaction, as the energy difference between the reactants and the transition state determines the activation energy and, consequently, the reaction rate. mit.edu
For reactions involving "this compound," such as its hydrolysis or esterification, computational methods can be employed to locate the transition state structures. researchgate.netdtic.mil This involves optimizing the geometry to find a point on the PES with one imaginary frequency, which corresponds to the motion along the reaction coordinate. The insights gained from transition state analysis can help in designing catalysts that lower the activation energy and accelerate the reaction. mit.edu
Reaction Mechanism Prediction and Validation via Computational Methods
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the interactions between reacting molecules, it is possible to predict the most likely mechanism and validate it against experimental observations.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction. DFT offers a good balance between accuracy and computational cost, making it suitable for studying the mechanisms of complex reactions. researchgate.netrsc.org
In the context of "this compound," DFT can be used to investigate various reactions, such as its synthesis via the esterification of phenylphosphinic acid or its role in nucleophilic substitution reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible (by calculating the activation energy). Furthermore, DFT can predict the regioselectivity and stereoselectivity of reactions by comparing the activation barriers of different possible pathways.
Table 2: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of this compound Note: The data presented here is for illustrative purposes to show how DFT can be used to compare different reaction pathways.
| Proposed Mechanism | Transition State | Activation Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| Associative (SN2-like) | Pentacoordinate P intermediate | 25.4 | This pathway involves the formation of a five-coordinate phosphorus intermediate. |
| Dissociative (SN1-like) | Formation of a phosphinoyl cation | 45.8 | This pathway is significantly less favorable due to the high energy of the cation intermediate. |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules. researchgate.net
"this compound" possesses considerable conformational freedom, particularly around the P-O-C and C-C single bonds of the butyl chain. MD simulations can be used to explore the potential energy surface and identify the most stable conformers and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes in a biological context. The results of MD simulations can be presented as population distributions of different conformers or as Ramachandran-like plots for specific dihedral angles. crossref.org
Quantitative Structure-Activity Relationships (QSAR) in Related Phosphinates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are developed by calculating various molecular descriptors for a set of molecules with known activities and then using statistical methods to build a predictive model. ijcce.ac.ir
Table 3: Example of a Hypothetical QSAR Model for the Inhibitory Activity of a Series of Phenylphosphinate Derivatives Note: This table is a conceptual representation of a QSAR model and does not represent real data.
| Dependent Variable | Equation | Statistical Parameters |
|---|---|---|
| log(IC50) | 2.5 - 0.8 * logP + 0.5 * ELUMO - 0.2 * PSA | R² = 0.85, Q² = 0.75 |
In this hypothetical model, log(IC50) represents the inhibitory concentration, logP is the octanol-water partition coefficient, ELUMO is the energy of the LUMO, and PSA is the polar surface area.
Applications in Chemical Synthesis and Materials Science Research
Role as Synthetic Intermediates in Organophosphorus Chemistry
Phosphinic acid, phenyl-, butyl ester, also known as butyl phenylphosphinate, is a versatile intermediate in the field of organophosphorus chemistry. Its structure, featuring a P-C bond, a P-H bond (in its tautomeric form, butyl phenyl-H-phosphinate), and an ester linkage, allows for a variety of chemical transformations.
Precursors for Phosphinic Acids and Other Phosphorus Derivatives
Butyl phenylphosphinate serves as a key starting material for the synthesis of more complex phosphinic acid derivatives. The ester group can be hydrolyzed under acidic or basic conditions to yield phenylphosphinic acid, although its primary utility lies in reactions involving the reactive P-H bond. This bond allows for additions across unsaturated systems, making it a precursor for a wide range of functionalized organophosphorus compounds. mdpi.comnih.gov
One of the significant applications is its use in the aza-Pudovik reaction. In this reaction, butyl phenyl-H-phosphinate adds across the C=N double bond of imines to form α-aminophosphinates. mdpi.com This method provides an efficient route to these valuable compounds, which are analogues of α-amino acids and are studied for their potential biological activities. mdpi.com The reaction is often more efficient than the related Kabachnik–Fields condensation. mdpi.com For instance, butyl phenyl-H-phosphinate has been successfully reacted with various imines to produce alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates in good yields. mdpi.com The ester itself can be prepared from phenyl-H-phosphinic acid through several methods, including thermal and microwave-assisted esterification. mdpi.comresearchgate.net
Building Blocks for Complex Organic Molecules
The concept of a "building block" in organic synthesis refers to a molecule that provides a specific structural unit to a larger, more complex target molecule. boronmolecular.comsemanticscholar.org Butyl phenylphosphinate exemplifies this role by enabling the introduction of a phenylphosphinate moiety into other organic structures.
As mentioned, its participation in the aza-Pudovik reaction is a prime example of its function as a building block. mdpi.com The reaction constructs α-aminophosphinates, which are significantly more complex than the starting materials. mdpi.com These products incorporate the core structure of the phosphinate into a new molecule with potential applications, for example, in medicinal chemistry. mdpi.com Research has shown that some of the α-aminophosphinates synthesized from butyl phenyl-H-phosphinate exhibit cytotoxic activity against cancer cell lines, such as PANC-1 pancreas cells. mdpi.com
The table below summarizes the synthesis of various complex α-aminophosphinates using butyl phenyl-H-phosphinate as a key building block.
| Reactant 1 (Imine) | Product (α-Aminophosphinate) | Yield |
|---|---|---|
| N-benzylidene-butylamine | Butyl (α-butylamino-benzyl-)phenylphosphinate | 65-92% (as diastereomeric mixture) |
| N-(4-methylbenzylidene)butylamine | Butyl (α-butylamino-4-methylbenzyl)phenylphosphinate | 65-92% (as diastereomeric mixture) |
| N-(4-chlorobenzylidene)butylamine | Butyl (α-butylamino-4-chlorobenzyl)phenylphosphinate | 65-92% (as diastereomeric mixture) |
Utilization in Ligand Design for Catalysis
While phosphinates are not typically used directly as ligands, they are crucial precursors for synthesizing phosphine (B1218219) ligands (P(III) compounds), which are fundamental in transition metal catalysis. numberanalytics.com The properties of a phosphine ligand, such as its steric bulk and electronic characteristics, are determined by the substituents on the phosphorus atom, which can be installed at the phosphinate stage. numberanalytics.comchemrxiv.org
Chiral Phosphinates in Asymmetric Catalysis
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, heavily relies on chiral ligands. researchgate.netmdpi.com Chiral phosphine ligands are among the most successful and widely used ligands in this field. mdpi.comorganic-chemistry.org P-stereogenic phosphinates, which have a chiral phosphorus center, are valuable intermediates for the synthesis of these P-stereogenic phosphine ligands. mdpi.comrsc.org
The synthesis of enantioenriched phosphorus centers can be challenging, but methods using chiral nucleophilic catalysis to couple racemic H-phosphinates with alcohols have been developed. mdpi.com A compound like butyl phenylphosphinate could theoretically be a substrate in such stereocontrolled syntheses. By creating a chiral version of the phosphinate, one can then convert it into a chiral phosphine ligand. These ligands are used in a variety of asymmetric reactions, including hydrogenations and cross-coupling reactions, to achieve high levels of enantioselectivity. mdpi.comgilheanyresearchgroup.com
Ligands for Transition Metal-Catalyzed Transformations
Phosphine ligands are essential for stabilizing transition metal catalysts and modulating their reactivity and selectivity. numberanalytics.commdpi.com They play a critical role in numerous industrially important reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. mdpi.comchemicalbook.com
A phosphinate ester like butyl phenylphosphinate can be considered a synthon for a butyl(phenyl)phosphine ligand. The conversion involves the reduction of the P(V) phosphinate to a P(III) phosphine. The resulting phosphine would have both an alkyl (butyl) and an aryl (phenyl) group, providing a specific combination of steric and electronic properties that influence the catalytic cycle. numberanalytics.com For example, electron-rich and bulky phosphine ligands are known to be highly effective in promoting key steps like oxidative addition and reductive elimination in cross-coupling reactions. By modifying the structure at the phosphinate stage, chemists can fine-tune the properties of the final phosphine ligand to optimize a specific catalytic transformation. chemrxiv.orgchemrxiv.org
| Reaction Name | Typical Catalyst | Role of Phosphine Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) complexes | Stabilizes Pd(0) center, facilitates oxidative addition and reductive elimination. |
| Heck Reaction | Pd(0) complexes | Controls regioselectivity and catalyst stability. |
| Sonogashira Coupling | Pd(0) and Cu(I) complexes | Prevents palladium black precipitation, enhances catalytic activity. |
| Buchwald-Hartwig Amination | Pd(0) complexes | Bulky, electron-rich ligands promote C-N bond formation. |
Advanced Materials Science Applications
Organophosphorus compounds, including phosphinates, are utilized in materials science primarily for their flame-retardant properties. nih.gov They can act in either the gas phase or the condensed phase during combustion to inhibit the spread of fire.
Research has specifically investigated aluminum phenylphosphinate as a flame retardant in glass-fiber-reinforced polyamide 6 (PA6/GF). researchgate.net In a comparative study, its performance was evaluated against aluminum hypophosphite. Aluminum phenylphosphinate was found to be more thermally stable than aluminum hypophosphite. When incorporated into the polymer matrix, both compounds improved the flame retardancy, as measured by the Limiting Oxygen Index (LOI). The study demonstrated a linear relationship between the phosphorus content and the LOI value for both aluminum phenylphosphinate and aluminum hypophosphite, indicating their effectiveness in enhancing the fire resistance of the material. researchgate.net Such additives are crucial for producing high-performance polymers that meet stringent fire safety standards in electronics, automotive, and construction applications.
| Flame Retardant | Key Property | Observation |
|---|---|---|
| Aluminum phenylphosphinate | Thermal Stability | More stable than aluminum hypophosphite. |
| Aluminum phenylphosphinate | Flame Retardancy (LOI) | LOI increases linearly with phosphorus content. |
| Aluminum hypophosphite | Thermal Stability | Less stable than aluminum phenylphosphinate. |
| Aluminum hypophosphite | Flame Retardancy (LOI) | LOI increases linearly with phosphorus content. |
Development of Activity-Based Probes (as a class of phosphinates)
In the field of chemical biology, phosphinate esters have emerged as a powerful class of reagents for developing activity-based probes (ABPs). rsc.orgnih.gov ABPs are small molecules designed to covalently and selectively label active enzymes within complex biological systems, providing a direct measure of enzyme function. nih.gov
Phenylphosphinate esters, in particular, have been successfully developed as novel "warheads" for ABPs that target serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. rsc.orgacs.org The design of these probes leverages the phenylphosphinate moiety to mimic an amino acid residue that is recognized by the enzyme's active site. nih.gov
Upon binding, the active site serine residue attacks the electrophilic phosphorus center of the phosphinate, leading to the expulsion of the phenoxy group and the formation of a stable, covalent bond between the enzyme and the probe. nih.gov By attaching a reporter tag, such as a fluorophore, to the probe, researchers can visualize and quantify the activity of specific proteases in cells and tissues through techniques like fluorescence microscopy. rsc.org This approach has been instrumental in studying the role of proteases in diseases and identifying new diagnostic markers. nih.gov
Table 3: Components of a Phenylphosphinate-Based Activity-Based Probe (ABP)
| Component | Function | Example Moiety |
|---|---|---|
| Warhead | Covalently reacts with the active site of the target enzyme. | Phenylphosphinate ester rsc.orgnih.gov |
| Recognition Element | Mimics the natural substrate to provide binding specificity. | Amino acid side-chain analog acs.org |
| Reporter Tag | Enables detection and quantification of labeled enzymes. | Fluorophore, Biotin |
Environmental Disposition and Ecotoxicological Research of Organophosphorus Esters
Ecotoxicological Methodologies and Assessment Frameworks in Non-Human Organisms
Terrestrial Ecotoxicity Assessments:Similarly, no information is available regarding the potential adverse effects of this compound on terrestrial organisms, including soil-dwelling invertebrates and plants.
Due to the absence of empirical data for Phosphinic acid, phenyl-, butyl ester, a scientifically accurate and informative article on its environmental disposition and ecotoxicological research cannot be generated at this time. Further research and testing are required to ascertain the environmental risks associated with this chemical.
Q & A
Basic: What established synthetic routes are available for phenyl butyl phosphinic acid ester, and what are their critical reaction parameters?
Phenyl butyl phosphinic acid ester can be synthesized via two primary pathways:
- Route 1 : Reaction of diethyl chlorophosphite (DEMP, CAS 15715-41-0) with a hydroxy-containing precursor, followed by partial hydrolysis to form the phosphinic acid ester. This method requires precise stoichiometric control to avoid over-hydrolysis .
- Route 2 : Alkylation of phenylphosphinic acid with butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature (80–120°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts) to enhance yield .
Validation : Confirm product identity via ³¹P NMR (δ ~30–40 ppm for phosphinic esters) and GC-MS. Purity assessment should include elemental analysis and HPLC .
Basic: How can researchers characterize the purity and structural integrity of phenyl butyl phosphinic acid ester?
- Spectroscopic Methods :
- ³¹P NMR : Distinguishes phosphinic esters (δ ~30–40 ppm) from phosphonic or phosphate derivatives.
- IR Spectroscopy : P=O stretching vibrations (~1150–1250 cm⁻¹) confirm ester formation .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Retention times should match standards synthesized from validated routes .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., m/z 278.24 for C₁₄H₁₅O₄P derivatives) confirms molecular weight .
Advanced: How can contradictory data in reaction yields or byproduct formation be systematically addressed?
- Root-Cause Analysis :
- Excess Reagents : Evidence suggests that homoserine-based precursors (used in analogous syntheses) require careful recovery to prevent side reactions .
- Catalyst Deactivation : Test for trace moisture or oxygen using Karl Fischer titration and inert atmosphere protocols .
- Design of Experiments (DoE) : Optimize temperature, solvent (e.g., THF vs. DMF), and catalyst loading to minimize byproducts like phosphonic acids .
Advanced: What thermodynamic data are available for phenyl butyl phosphinic acid ester, and how can they inform stability studies?
- Heats of Combustion : Analogous phosphinic esters (e.g., butyl methylphosphinate) exhibit ΔH combustion ≈ -3500 kJ/mol. Use bomb calorimetry to validate .
- Thermal Stability : Conduct TGA/DSC under nitrogen to identify decomposition thresholds (>200°C typical for alkyl phosphinic esters) .
Basic: What safety protocols are critical for handling phenyl butyl phosphinic acid ester?
- Toxicity Screening : While specific toxicity data are limited, structurally similar phosphinic esters (e.g., aziridinyl derivatives) show acute toxicity (LD₅₀ ~200 mg/kg in rodents). Use PPE and fume hoods .
- Waste Disposal : Hydrolyze esters with NaOH/EtOH to form non-toxic phosphinic salts before disposal .
Advanced: How can computational methods guide the design of phenyl butyl phosphinic acid ester derivatives for agrochemical applications?
- DFT Calculations : Model transition states for esterification or hydrolysis to predict reactivity. For example, M06-2X/6-31G(d) accurately simulates P–O bond cleavage energetics .
- Docking Studies : Screen derivatives against target enzymes (e.g., glutamine synthetase for glufosinate analogs) to prioritize synthesis .
Advanced: What strategies mitigate instability during storage or formulation?
- Solvent Selection : Store in anhydrous toluene or hexane to prevent hydrolysis. Avoid protic solvents .
- Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidative degradation. Monitor via accelerated aging studies (40°C/75% RH for 6 months) .
Basic: What analytical workflows validate the absence of toxic byproducts (e.g., aziridinyl derivatives)?
- LC-MS/MS : Use MRM transitions to detect trace aziridine (m/z 44 → 43) or chlorinated byproducts (e.g., from residual Cl⁻ in DEMP-based syntheses) .
- Regulatory Compliance : Align with ECHA guidelines for impurity thresholds (<0.1% for genotoxicants) .
Advanced: How do steric and electronic effects of the phenyl and butyl groups influence reactivity?
- Steric Effects : The bulky phenyl group slows nucleophilic attack at phosphorus, favoring esterification over hydrolysis. Kinetic studies (e.g., pseudo-first-order rate constants) quantify this .
- Electronic Effects : Electron-withdrawing substituents on the phenyl ring (e.g., NO₂) increase electrophilicity at P, accelerating reactions with amines or alcohols .
Advanced: What spectroscopic techniques resolve ambiguities in isomeric or polymeric impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
